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The landscape of photodetection is continually evolving, with novel materials emerging to
challenge the dominance of established technologies. Among these, Germanium Selenide
(GeSe), a two-dimensional (2D) layered material, has garnered significant attention for its
unique anisotropic properties and promising performance in the visible to near-infrared (NIR)
spectrum. This guide provides an objective comparison of GeSe photodetector performance
against commercially available Silicon (Si) and Indium Gallium Arsenide (InGaAs)
photodetectors, supported by experimental data and detailed characterization protocols.

Performance Benchmark: GeSe vs. Commercial
Photodetectors

The performance of a photodetector is quantified by several key metrics. Below is a summary
of these parameters for recently developed GeSe photodetectors alongside typical
specifications for commercial Si and InGaAs devices. This allows for a direct comparison of
their capabilities.

Table 1: Performance Comparison of GeSe, Si, and InGaAs Photodetectors
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) . Commercial
GeSe (Research Commercial Si
Parameter ) InGaAs
Devices) Photodetectors
Photodetectors
Visible - NIR
(Broadband UV - NIR (typically NIR (typically 800 -

Spectral Range

capabilities from UV to
NIR reported)[1][2]

190 - 1100 nm)[3][4]

1700 nm)[5][6]

Responsivity (R)

Highly variable, can
reach >103 A/W in
some

heterostructures[2]

~0.4 - 0.6 A/W at peak
wavelength[3][4]

~0.9 - 1.0 A/W at peak
wavelength[5][6]

Specific Detectivity
()

101° - 1013 Jones
reported in various

device structures[2]

~102 - 1013 Jones

~1012 - 1013 Jones

External Quantum
Efficiency (EQE)

Can exceed 100%
due to internal gain
mechanisms, with

reports of over 105%

[2]

Typically 60% - 80%

Typically 70% - 85%

Rise Time / Fall Time

Microseconds (us) to

milliseconds (ms)[1]

Nanoseconds (ns) to

microseconds (us)[3]

[4]

Picoseconds (ps) to

nanoseconds (ns)[5]

[6]

Dark Current

Highly dependent on
device architecture

and material quality

Picoamperes (pA) to

nanoamperes (nA)[3]

[4]

Nanoamperes (nA)

Experimental Protocols for Photodetector
Characterization

Accurate and reproducible characterization is paramount for evaluating and comparing

photodetector performance. The following are detailed methodologies for measuring the key

performance metrics.
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Responsivity and External Quantum Efficiency (EQE)
Measurement

Objective: To determine the photodetector's sensitivity to incident light at various wavelengths.
Experimental Setup:

o Light Source: A tunable monochromatic light source, such as a lamp with a monochromator
or a series of lasers at different wavelengths.

» Optical Power Meter: A calibrated power meter to measure the incident optical power.
e Device Under Test (DUT): The photodetector to be characterized.

e Source Meter/Electrometer: To bias the DUT (if required) and measure the resulting
photocurrent.

e Optics: Lenses and mirrors to direct and focus the light onto the active area of the DUT.
Procedure:

o Power Calibration: Measure the optical power of the monochromatic light source at the
position of the DUT using the calibrated optical power meter for each wavelength to be
tested.

» Device Connection: Connect the DUT to the source meter. Apply a specific bias voltage if
required by the device's operating principle.

o Dark Current Measurement: Measure the current from the DUT in the absence of any
illumination. This is the dark current.

e Photocurrent Measurement: llluminate the DUT with the monochromatic light source.
Measure the total current.

o Calculate Photocurrent: Subtract the dark current from the total current to obtain the
photocurrent.
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o Calculate Responsivity (R): Divide the photocurrent by the incident optical power at that
specific wavelength. The unit for responsivity is Amperes per Watt (A/W).

e Calculate External Quantum Efficiency (EQE): Use the following formula to calculate the
EQE, which represents the number of charge carriers generated per incident photon: EQE
(%) = (Responsivity x 1240) / Wavelength (nm) x 100

o Repeat: Repeat steps 1-7 for all desired wavelengths to obtain the spectral responsivity and
EQE curves.

Response Speed (Rise and Fall Time) Measurement

Objective: To determine how quickly the photodetector can respond to a change in the optical
input signal.

Experimental Setup:

o Pulsed Light Source: A pulsed laser or a light-emitting diode (LED) driven by a function
generator to produce fast optical pulses.

e Device Under Test (DUT): The photodetector.

» Bias Tee: To apply a DC bias to the DUT while allowing the high-speed AC signal to pass.

o High-Speed Oscilloscope: To measure the output electrical signal from the photodetector.

o Terminating Resistor: A resistor (typically 50 Q) to match the impedance of the oscilloscope.
Procedure:

e Device Connection: Connect the DUT to the oscilloscope through the bias tee and the
terminating resistor. Apply the appropriate DC bias voltage.

e Optical Pulse lllumination: llluminate the DUT with a fast optical pulse from the light source.

 Signal Acquisition: Capture the output electrical pulse on the high-speed oscilloscope.
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» Rise Time Measurement: Measure the time it takes for the signal to rise from 10% to 90% of
its peak amplitude. This is the rise time.

» Fall Time Measurement: Measure the time it takes for the signal to fall from 90% to 10% of
its peak amplitude. This is the fall time.

e Averaging: Repeat the measurement multiple times and average the results to improve
accuracy.

Specific Detectivity (D) and Noise Equivalent Power
(NEP) Measurement*

Objective: To determine the smallest optical signal that the photodetector can distinguish from
its inherent noise.

Experimental Setup:

Device Under Test (DUT): The photodetector.

Low-Noise Current Preamplifier: To amplify the small current signal from the DUT.

Spectrum Analyzer or Lock-in Amplifier: To measure the noise spectral density of the DUT.

Light Source (for NEP measurement): A calibrated, intensity-modulated light source.

Optical Chopper: To modulate the light source at a specific frequency.

Procedure:

o Dark Noise Measurement:

o Place the DUT in a light-tight enclosure to eliminate any ambient light.

o Connect the DUT to the low-noise current preamplifier and then to the spectrum analyzer.

o Measure the noise current spectral density (in A/VHz) over a range of frequencies. The
dominant noise sources are typically shot noise from the dark current and Johnson noise.
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» Noise Equivalent Power (NEP) Calculation:

o NEP is the incident optical power that generates a photocurrent equal to the root-mean-
square (RMS) noise current in a 1 Hz bandwidth.

o It can be calculated using the formula: NEP = Noise Current Density / Responsivity

o The noise current density is measured in the dark, and the responsivity is determined as
described in the previous protocol.

» Specific Detectivity (D) Calculation:*

o D*is a figure of merit that normalizes the NEP by the detector's active area and the
measurement bandwidth.

o lItis calculated using the formula: D* = (V(Active Area x Bandwidth)) / NEP

o A higher D* value indicates a better ability to detect weak signals.

Visualizing Experimental Workflows and
Performance Comparisons

To further clarify the experimental processes and conceptual relationships, the following
diagrams are provided.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Detectivity (D) Measurement

Determine Responsivity

Measure Dark Noise Current
Pulsed Light Source llluminate DUT Capture Output on OscilloscopeHMeasure Rise/Fall Til'ﬂE)

Responsivity & EQE Measurement

Tunable Light Source Measure Optical Power llluminate DUT Measure PhotocurrenHCalculate ResponsivityHCalculate EQE)

Calculate NEP Calculate D

Response Speed Measurement

Click to download full resolution via product page

Caption: Experimental workflow for photodetector characterization.
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Caption: Key performance advantages of GeSe, Si, and InGaAs photodetectors.

Conclusion

GeSe photodetectors represent a promising frontier in photodetection technology, offering the
potential for high responsivity and broadband operation. While commercial Si and InGaAs
photodetectors currently dominate the market due to their mature fabrication processes,
reliability, and in the case of Si, low cost, GeSe-based devices, particularly those employing
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heterostructures, have demonstrated competitive and in some cases superior performance
metrics in laboratory settings.[2] For researchers and professionals in fields requiring sensitive
and versatile photodetectors, understanding the performance trade-offs and the methodologies
for accurate characterization is crucial for selecting the appropriate technology for a given
application. As research into 2D materials like GeSe continues to advance, they hold the
potential to fill critical gaps in the photodetection landscape, particularly for applications
demanding high sensitivity across a wide spectral range.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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